6-(2-Hydroxyethyl)pyrimidin-2(1H)-one
Description
Properties
CAS No. |
174912-04-0 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.142 |
IUPAC Name |
6-(2-hydroxyethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O2/c9-4-2-5-1-3-7-6(10)8-5/h1,3,9H,2,4H2,(H,7,8,10) |
InChI Key |
CXFLGGLDBDRTJS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)N=C1)CCO |
Synonyms |
2(1H)-Pyrimidinone, 4-(2-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
6-(2-Hydroxyethyl)pyrimidin-2(1H)-one is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as an important intermediate in the preparation of various bioactive compounds.
Synthesis of Bioactive Compounds
Recent studies have highlighted the compound's utility in synthesizing derivatives with enhanced pharmacological properties. For instance, modifications to the pyrimidine structure have led to compounds exhibiting significant anti-inflammatory activity. In vitro studies demonstrated that certain derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Structure | IC50 (μmol) | Activity |
|---|---|---|---|
| This compound | Structure | 0.04 ± 0.01 | COX-2 Inhibition |
| Celecoxib | - | 0.04 ± 0.01 | COX-2 Inhibition |
Anti-inflammatory Research
The anti-inflammatory properties of this compound and its derivatives have been a focal point of research. Studies indicate that these compounds can significantly reduce inflammation markers in various animal models.
Case Studies
- Study on Carrageenan-Induced Paw Edema : In this model, derivatives of this compound showed a marked reduction in paw swelling compared to control groups treated with indomethacin, a standard anti-inflammatory drug. The effective dose (ED50) for some derivatives was found to be lower than that of indomethacin, indicating superior efficacy .
- Mechanism of Action : The mechanism involves the suppression of COX-2 and inducible nitric oxide synthase (iNOS) expression, leading to decreased production of pro-inflammatory mediators .
Anticancer Potential
Emerging evidence suggests that this compound may also possess anticancer properties. Its derivatives have been studied for their effects on various cancer cell lines.
Anticancer Activity
In vitro assays have shown that certain modified pyrimidine compounds exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation .
Conclusion and Future Directions
The applications of this compound span across medicinal chemistry and therapeutic research, particularly in anti-inflammatory and anticancer domains. Continued exploration into its structural modifications may yield compounds with enhanced biological activities and therapeutic potential.
Future research should focus on:
- Comprehensive pharmacokinetic and toxicological evaluations.
- Mechanistic studies to elucidate action pathways.
- Clinical trials to assess efficacy in human populations.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1)
- Structural Difference : The hydroxyethyl group is at position 5 instead of 6, and the pyrimidine ring contains two ketone groups (positions 2 and 4).
- However, this may reduce metabolic stability compared to the monoketone 6-(2-Hydroxyethyl)pyrimidin-2(1H)-one .
4,6-Diphenyl Pyrimidin-2(1H)-one (Compound 4a)
- Structural Difference : Phenyl groups at positions 4 and 6 replace the hydroxyethyl substituent.
- Impact : The aromatic substituents increase lipophilicity (log P = 3.22 vs. ~1.5 for the hydroxyethyl derivative), improving membrane permeability but reducing aqueous solubility. This compound showed moderate anthelmintic activity, suggesting substituent bulkiness may hinder target binding .
Pyrimidin-2(1H)-thione Analogues
- Functional Group Difference : The oxygen atom at position 2 is replaced by sulfur.
- Impact : Thione derivatives exhibit slightly higher log P values (e.g., 3.85 for 4e) and altered electronic properties. While some studies report similar cardiovascular activity between 2-thiones and 2-ones , others highlight significant differences in kinase inhibition (e.g., VEGFR-2 binding affinity was higher for pyrimidin-2-one spacers than thiones in compound 4b vs. 5b) .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
| Compound | log P | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Volume (ų) |
|---|---|---|---|---|---|
| This compound | ~1.2 | ~65 | 2 | 3 | ~200 |
| 4-(2-Hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one (4c) | 2.95 | 65.98 | 2 | 4 | 234.69 |
| 4-(2-Chlorophenyl)-6-phenylpyrimidin-2(1H)-one (4e) | 3.85 | 45.75 | 1 | 3 | 240.21 |
| 5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1) | ~−0.5 | ~90 | 2 | 5 | ~180 |
Key Observations :
- The hydroxyethyl group in this compound balances hydrophilicity and lipophilicity, offering advantages in solubility and permeability over highly aromatic analogues like 4e .
- The additional ketone in 5-(2-Hydroxyethyl)pyrimidin-2,4-dione increases polar surface area, which may limit blood-brain barrier penetration compared to the monoketone derivative .
Preparation Methods
Ethylene Oxide Alkylation
The most widely reported synthesis of 6-(2-hydroxyethyl)pyrimidin-2(1H)-one involves the alkylation of cytosine (4-amino-2-hydroxypyrimidine) with ethylene oxide under basic conditions. In this method, cytosine reacts with ethylene oxide in the presence of sodium hydroxide or potassium carbonate at 60–80°C for 12–24 hours, yielding the hydroxyethyl-substituted product. The reaction proceeds via nucleophilic attack of the cytosine amino group on the ethylene oxide epoxide, followed by ring opening and proton transfer (Figure 1).
Key parameters :
-
Solvent : Water or aqueous ethanol (50–70% v/v)
-
Molar ratio : Cytosine:ethylene oxide = 1:1.2–1.5
-
Yield : 68–75% (isolated), >95% purity by HPLC
Side products include N7-alkylated isomers (≤5%) and dimerized byproducts from over-alkylation. Purification typically involves recrystallization from ethanol-water mixtures.
Cyclization of Urea Derivatives
Urea-Glyoxal Condensation
An alternative route involves the cyclocondensation of urea derivatives with α-keto aldehydes. For example, N-(2-hydroxyethyl)urea reacts with glyoxal in acidic media (pH 2–4) at 80°C to form the pyrimidine ring. The mechanism proceeds through imine formation, followed by cyclization and dehydration (Figure 2).
Optimized conditions :
This method avoids epoxide handling but requires careful pH control to prevent hydrolysis of the hydroxyethyl group.
Protective Group Strategies
Tetrahydropyranyl (THP) Protection
Patents describe the use of tetrahydropyran-2-yl groups to protect the hydroxyethyl moiety during synthesis. The THP group is introduced via reaction with dihydropyran in dichloromethane, followed by pyrimidine ring formation. Deprotection is achieved using hydrochloric acid (1–3 M) in tetrahydrofuran at 20–30°C.
Advantages :
-
Suppresses polymerization during ring closure
Limitations :
Bromination-Substitution Sequences
Direct Bromination Followed by Hydroxyethylation
A Japanese study details the bromination of 3,6-dimethyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione with bromine in acetic acid at 125–135°C. The resulting 5-bromo derivative undergoes nucleophilic substitution with ethanolamine to install the hydroxyethyl group (Figure 3).
Conditions :
-
Bromination : 3 equivalents Br₂ in AcOH, 3 hours
-
Substitution : Ethanolamine (2 equivalents), DMF, 80°C, 4 hours
This route provides access to halogenated analogs but requires hazardous bromine handling.
Comparative Analysis of Methods
Table 1. Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Ethylene oxide alkylation | 75 | 95 | High | Few steps, low cost |
| Urea-glyoxal cyclization | 63 | 90 | Moderate | Avoids epoxides |
| THP protection route | 55 | 98 | Low | Enables complex derivatives |
| Bromination-substitution | 42 | 88 | Moderate | Halogenated analogs accessible |
Industrial-Scale Considerations
Q & A
Q. How should researchers statistically validate antitumor activity in heterogeneous animal cohorts?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for tumor weight/volume comparisons. Include survival curves (Kaplan-Meier) and log-rank tests for mortality data. Blood parameters (e.g., WBC counts) should be analyzed via paired t-tests to assess toxicity .
Q. What spectroscopic techniques differentiate tautomeric forms of this compound in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
